

Technical Procurement and Application Guide: Boc-4-Et-Phg-OH

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Compound of Interest

Compound Name: 2-(Boc-amino)-2-(4-ethylphenyl)acetic acid

Cat. No.: B7895086

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Executive Summary

Boc-4-Et-Phg-OH [(S)-2-((tert-butoxycarbonyl)amino)-2-(4-ethylphenyl)acetic acid] is a specialized unnatural amino acid used in medicinal chemistry to modulate potency and pharmacokinetic properties. Unlike its homolog Phenylalanine (Phe), which possesses a flexible methylene spacer, Phenylglycine (Phg) derivatives like 4-Et-Phg constrain the aromatic ring directly to the peptide backbone, significantly altering conformational space and receptor binding kinetics.

This guide addresses the critical procurement challenge: Boc-4-Et-Phg-OH is rarely a stock catalog item. It is typically a Custom Synthesis product. Consequently, researchers must rigorously validate supplier quality, specifically regarding enantiomeric purity, as Phg derivatives are notoriously prone to racemization during synthesis and storage.

Chemical Identity & Specifications

To ensure accurate procurement, use the following chemical descriptors when engaging suppliers.

Attribute	Specification
Common Name	Boc-4-Et-Phg-OH
Systematic Name	(2S)-2-[(tert-butoxycarbonyl)amino]-2-(4-ethylphenyl)acetic acid
Parent Amine CAS	318270-08-5 (Refers to the unprotected racemic amino acid; specify L-isomer for synthesis)
Molecular Formula	C ₁₅ H ₂₁ NO ₄
Molecular Weight	279.33 g/mol
Chirality	L-isomer (S-configuration) is standard; D-isomer (R) is available for retro-inverso studies. [1] [2] [3]
Solubility	Soluble in DMF, DMSO, DCM; sparingly soluble in water.

Technical Application: SAR & Mechanism

Structure-Activity Relationship (SAR) Utility

In drug design, replacing Phenylalanine (Phe) with 4-Ethylphenylglycine (4-Et-Phg) serves two distinct mechanistic purposes:

- **Conformational Restriction:** Removing the spacer (found in Phe) restricts the rotation of the aromatic side chain (angle), locking the pharmacophore into a specific orientation.
- **Lipophilic Scanning:** The para-ethyl group adds steric bulk and lipophilicity compared to unsubstituted Phg, often used to probe hydrophobic pockets in GPCRs or protease active sites.

The Racemization Challenge

Critical Warning: Phenylglycine derivatives are highly susceptible to racemization (epimerization) during peptide synthesis. The

-proton is exceptionally acidic due to the electron-withdrawing nature of the aromatic ring directly attached to the

- Risk Factor: Base-catalyzed coupling reactions (e.g., using DIPEA/NMM) can abstract the -proton, leading to an enolate intermediate that reprotonates racepically.
- Impact: A batch of Boc-4-Et-Phg-OH with 99% purity can degrade to <90% optical purity if coupled incorrectly.

Supplier Landscape & Procurement Strategy

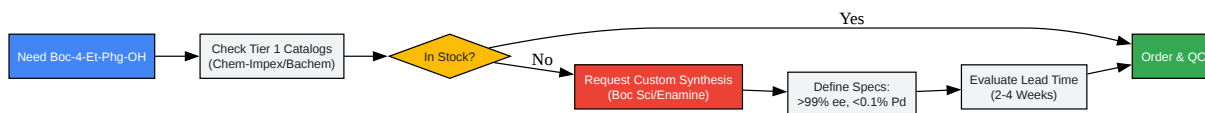
Since Boc-4-Et-Phg-OH is a "Make-to-Order" chemical, you cannot rely on standard catalog numbers. You must engage Custom Synthesis Organizations (CSOs) or specialized building block suppliers.

Recommended Supplier Categories

Category	Supplier Examples	Procurement Strategy
Tier 1: Specialized Peptide Houses	Chem-Impex, Bachem	High reliability. Request "Custom Synthesis" if not in catalog. Best for GMP needs.
Tier 2: Custom Synthesis Giants	Boc Sciences, Enamine, WuXi AppTec	Cost-effective for scale-up (>10g). Lead time usually 2-4 weeks.
Tier 3: Aggregators	MolPort, ChemSpace	Useful for finding stock from smaller boutique labs.

Supplier Qualification Decision Matrix

Use the following logic flow to determine the correct sourcing path for your project phase.



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Figure 1: Decision matrix for sourcing rare unnatural amino acids.

Quality Assurance & Experimental Protocols

Incoming Quality Control (IQC) Protocol

Do not accept a Certificate of Analysis (CoA) at face value for chiral building blocks.

- Chiral HPLC: Essential to detect the D-isomer (R-enantiomer).
 - Column: Daicel Chiralpak AD-H or OD-H.
 - Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.
 - Acceptance Criteria: >99.5% ee (enantiomeric excess).[4]
- Residual Metal Analysis: If synthesized via Suzuki coupling (using 4-ethylphenylboronic acid), Palladium (Pd) residues may be present.
 - Limit: <20 ppm (for biological assays).

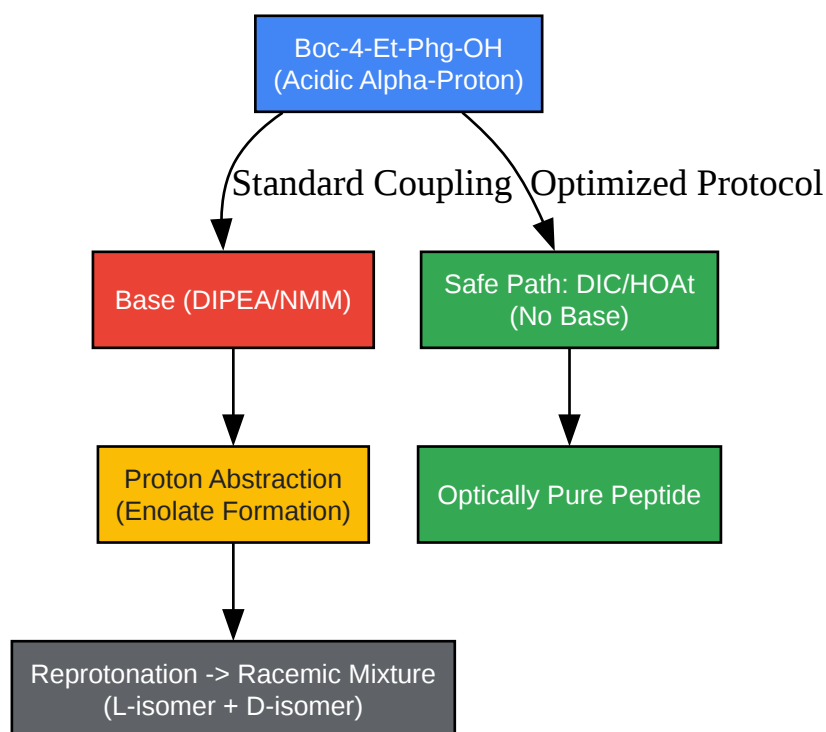
"Safe" Coupling Protocol (Prevention of Racemization)

To incorporate Boc-4-Et-Phg-OH into a peptide without losing chirality, use a Base-Free or Low-Base activation method.

Recommended Protocol: DIC/HOAt Activation

- Dissolve: Dissolve 3.0 eq of Boc-4-Et-Phg-OH and 3.0 eq of HOAt (1-Hydroxy-7-azabenzotriazole) in DMF.

- Activate: Add 3.0 eq of DIC (Diisopropylcarbodiimide).
- Pre-activation: Stir for exactly 2 minutes. Do NOT add DIPEA or NMM.
- Coupling: Add the mixture to the resin-bound free amine.
- Time: React for 60-90 minutes.
- Rationale: This method maintains a slightly acidic/neutral pH, preventing the abstraction of the sensitive
-proton.



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Figure 2: Mechanism of base-catalyzed racemization vs. safe coupling pathways.

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